molecular formula C17H18FN5O3 B2926452 8-(4-fluorophenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941917-38-0

8-(4-fluorophenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No.: B2926452
CAS No.: 941917-38-0
M. Wt: 359.361
InChI Key: WUMGRXFJSMZEPB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C₂₅H₂₂F₂N₆O₂ , with an average mass of 476.478 Da . The stereochemistry is specified as (4R) . The presence of the fluorophenyl moiety, pyrrolidine, and the imidazo-triazine scaffold contributes to its overall structure and properties.

Scientific Research Applications

5-HT2 Antagonist Activity

One of the primary scientific research applications of compounds similar to 8-(4-fluorophenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is their potential as 5-HT2 antagonists. Studies have shown that these compounds exhibit significant antagonist activity against 5-HT2 receptors, a type of serotonin receptor. This activity suggests potential applications in treating conditions related to serotonin regulation, such as mood disorders (Watanabe et al., 1992).

Antimicrobial Properties

Another area of interest is the antimicrobial properties of similar compounds. Research indicates that derivatives of this chemical structure have shown efficacy against various microorganisms. This includes potent activity against fungi like Aspergillus fumigates, highlighting the potential for developing new antimicrobial agents (Mabkhot et al., 2016).

Potential Biological Activity

Further investigations have been conducted on the synthesis and potential biological activity of compounds with similar structures. These studies focus on understanding the chemical reactions and properties of these compounds, which could lead to new therapeutic applications. The research explores various synthetic pathways and analyzes the resulting products for biological activity, such as antitumor or antimicrobial properties (Wasilewska et al., 2011).

Fluorinated Heterobicyclic Nitrogen Systems

In the realm of medicinal chemistry, the synthesis and study of fluorinated heterobicyclic nitrogen systems containing 1,2,4-triazine moiety have been of interest. These compounds, which share a similar structural framework, have been evaluated for activities like CDK2 inhibition, a target in cancer therapy. This showcases the compound's relevance in developing new anticancer agents (Makki et al., 2015).

Properties

IUPAC Name

8-(4-fluorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O3/c18-12-3-5-13(6-4-12)21-9-10-22-15(25)16(26)23(19-17(21)22)11-14(24)20-7-1-2-8-20/h3-6H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMGRXFJSMZEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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